

Quisinostat Dihydrochloride: A Technical Guide for Cancer Research

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Compound of Interest

Compound Name: *Quisinostat dihydrochloride*

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Introduction

Quisinostat dihydrochloride (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. [1][2][3] It demonstrates high potency against Class I and II HDAC enzymes, playing a crucial role in epigenetic regulation. [1][2] By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. [2][4] This technical guide provides a comprehensive overview of **Quisinostat dihydrochloride**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its application in cancer research.

Mechanism of Action

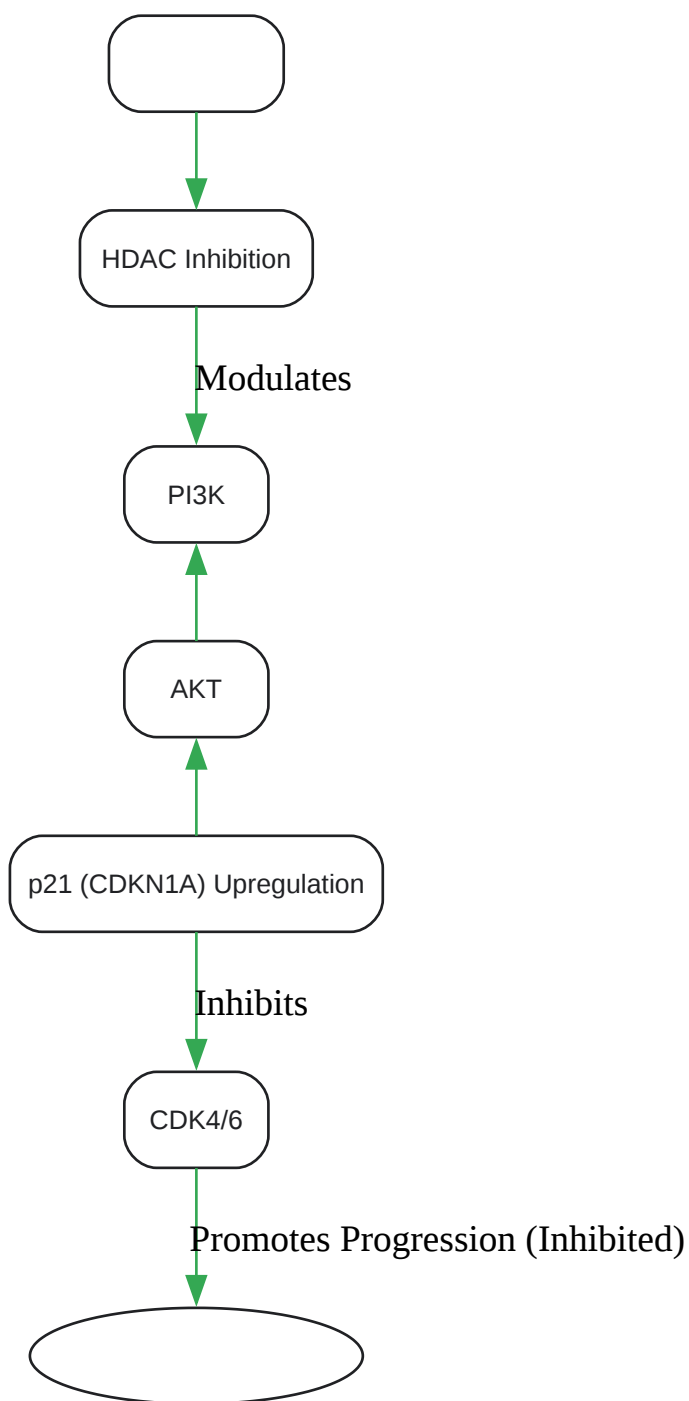
Quisinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histones and other proteins. [4] This inhibition leads to a state of hyperacetylation, which in turn results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes. [5]

The primary mechanism of action involves:

- **Induction of Cell Cycle Arrest:** Quisinostat has been shown to induce G0/G1 phase arrest in cancer cells.[6][7] This is mediated through the upregulation of p21, a cyclin-dependent kinase inhibitor, via the PI3K/AKT signaling pathway.[6][7]
- **Induction of Apoptosis:** The compound triggers programmed cell death through both intrinsic and extrinsic pathways. In hepatocellular carcinoma, it activates the JNK/c-jun/caspase-3 pathway.[6][7] In other cancers, it has been shown to upregulate pro-apoptotic factors like BCL2L11, BIK, and BMF.[8]
- **Reversal of Epithelial to Mesenchymal Transition (EMT):** Preclinical studies have indicated that Quisinostat can amplify the expression of E-cadherin, which is often suppressed in cancer, thereby reversing the EMT process associated with chemotherapy resistance.[9][10]
- **DNA Damage and Senescence:** In urothelial carcinoma, Quisinostat has been observed to induce DNA damage.[11] It can also promote cellular senescence through the upregulation of microRNAs like miR-31.[5]

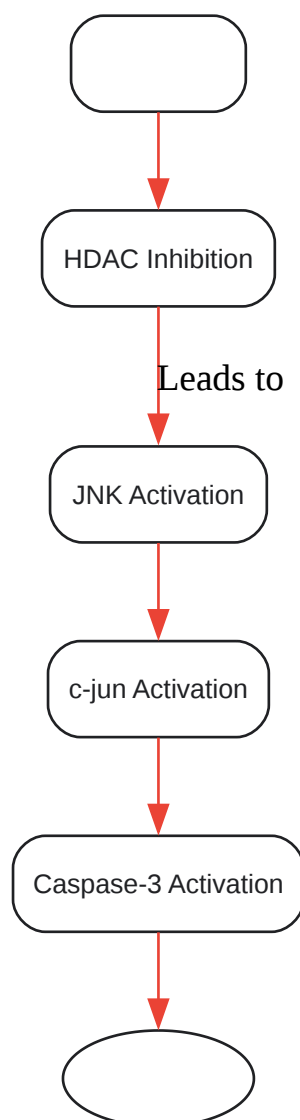
Signaling Pathways Affected by Quisinostat

The following diagrams illustrate the key signaling pathways modulated by Quisinostat in cancer cells.



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Caption: Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.



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Caption: Quisinostat-induced apoptosis through the JNK/c-jun/caspase-3 signaling pathway.

Preclinical Data

Quisinostat has demonstrated potent antiproliferative activity across a broad range of cancer cell lines and has shown significant antitumor efficacy in in vivo models.

In Vitro Potency

The half-maximal inhibitory concentration (IC₅₀) values of Quisinostat against various HDAC enzymes and cancer cell lines are summarized below.

Target/Cell Line	IC50 (nM)	Reference
HDAC Enzymes (Cell-free assay)		
HDAC1	0.11	[12][13][14]
HDAC2	0.33	[12][14]
HDAC4	0.64	[12][14]
HDAC10	0.46	[12][14]
HDAC11	0.37	[12][14]
Cancer Cell Lines		
Pediatric Preclinical Testing Program (PPTP) Panel (Median)		
	2.2	[1][15]
Lung, Breast, Colon, Prostate, Brain, Ovarian (Range)		
	3.1 - 246	[12]
A549 (Lung Carcinoma, 48h)	82.4	[12]
A549 (Lung Carcinoma, 72h)	42.0	[12]
Glioblastoma Stem-like Cells (GSCs) (Range)		
	50 - 100	[16]
Undifferentiated Pleomorphic Sarcoma (UPS) (Range)		
	14.8 - 26.89	[17]
Leiomyosarcoma (LMS) (Range)		
	5.82 - 31.32	[17]
Urothelial Carcinoma (UC) (Range)		
	~10 - 40.9	[11]

In Vivo Efficacy

In preclinical xenograft models, Quisinostat has demonstrated significant tumor growth inhibition.

Cancer Model	Dosing Regimen	Outcome	Reference
HCT116 Colon Xenografts	10 mg/kg, i.p., daily for 14 days	Strong inhibition of tumor growth	[14]
Pediatric Solid Tumor Xenografts	5 mg/kg, i.p., daily for 21 days	Significant differences in EFS distribution in 64% of models	[1][15]
Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts	2.5 mg/kg, i.p., daily for 21 days	Significant differences in EFS distribution in 50% of models; 2 CRs	[1][15]
Undifferentiated Pleomorphic Sarcoma (UPS) Xenografts	Not specified	Significantly reduced tumor volume	[17]
UPS Xenografts (with Doxorubicin)	Not specified	Further significant reduction in tumor volume	[17]

Clinical Data

Quisinostat has been evaluated in several clinical trials for both solid and hematological malignancies.

Pharmacokinetics

Parameter	Value	Condition	Reference
Time to Maximum Concentration (tmax)	1 - 6 hours	Across all schedules and doses	[18]
Half-life (t1/2)	8.8 hours (median)	12 mg dose, MWF schedule	[18]
Cmax and AUC	Increased proportionally with dose	Day 1 and steady state	[2][18][19][20]

Phase I Study in Advanced Solid Tumors

A first-in-human Phase I study established the safety, tolerability, and recommended Phase II dose of Quisinostat.

Parameter	Finding	Reference
Patients	92 patients with advanced malignancies	[2][20]
Dosing Schedules	Continuous daily (2-12 mg) and intermittent (6-19 mg)	[2][20]
Maximum Tolerated Dose (MTD)	12 mg on a Monday, Wednesday, Friday (MWF) schedule	[2][19][20]
Dose-Limiting Toxicities (DLTs)	Cardiovascular (ventricular tachycardia, ST/T-wave abnormalities), fatigue, abnormal liver function tests	[2][19][20]
Common Adverse Events	Fatigue, nausea, decreased appetite, lethargy, vomiting	[2][19][20]
Efficacy	1 partial response (melanoma) lasting 5 months; 8 stable disease (4-10.5 months)	[2][19][20]
Pharmacodynamics	Increased acetylated histone H3 and decreased Ki67 in tumor and surrogate tissues	[2][19][20]

Phase II Study in Platinum-Resistant Ovarian Cancer

A Phase II trial evaluated Quisinostat in combination with paclitaxel and carboplatin.

Parameter	Finding	Reference
Objective Response Rate (ORR)	51.6%	[9][10]
Median Duration of Response	5 months	[9][10]
Median Progression-Free Survival (PFS)	7 months	[9][10]
Common Adverse Events	Nausea, neutropenia	[9][10]
Serious Adverse Events (SAEs)	16.1% (mostly from chemotherapy)	[9][10]

Phase II Study in Cutaneous T-Cell Lymphoma (CTCL)

A Phase II study investigated Quisinostat in patients with mycosis fungoides/Sézary syndrome.

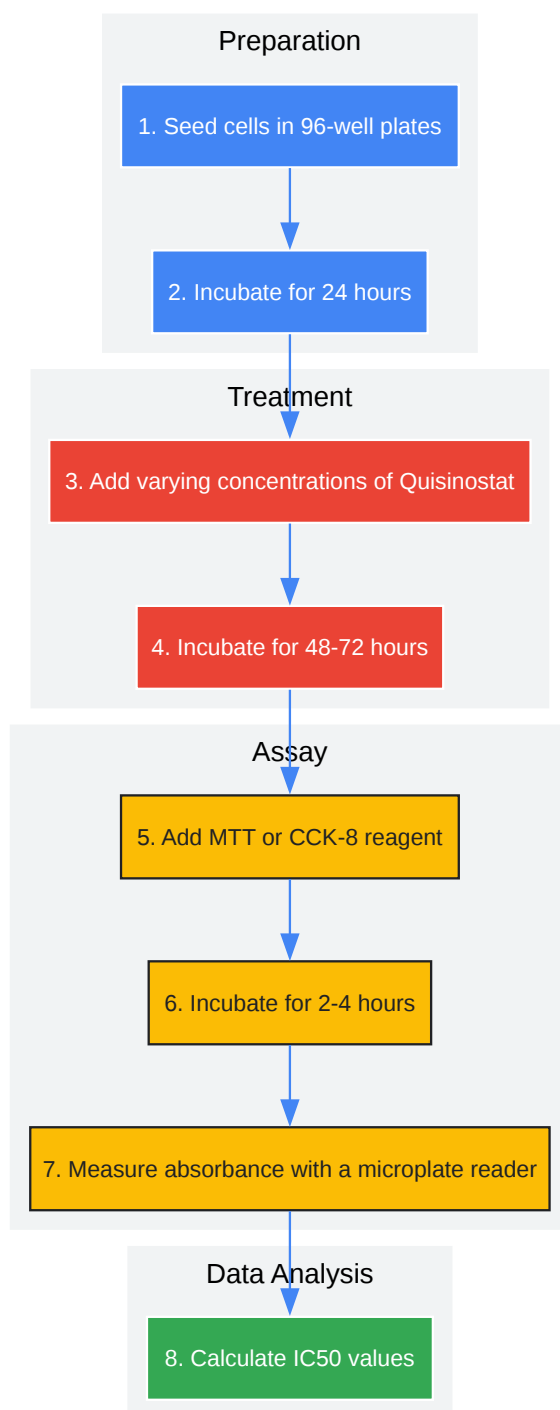
Parameter	Finding	Reference
Patients	26 evaluable patients	[3]
Dosing	8 mg or 12 mg on days 1, 3, and 5 of each week in 21-day cycles	[3]
Cutaneous Response Rate (mSWAT)	24% (confirmed)	[3]
Global Response Rate	8%	[3]
Median Progression-Free Survival (PFS)	5.1 months	[3]
Common Drug-Related Adverse Events	Nausea, diarrhea, asthenia, hypertension, thrombocytopenia, vomiting	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving Quisinostat.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the general steps for assessing the effect of Quisinostat on cancer cell proliferation.



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Caption: A typical workflow for a cell viability assay to determine the IC₅₀ of Quisinostat.

- Cell Seeding: Plate cells in 96-well plates at a density of approximately 4,000 cells per well and allow them to adhere overnight.[6]

- **Drug Treatment:** Treat the cells with a range of concentrations of Quisinostat (e.g., 1.0 nM to 10 μ M) for 48 to 72 hours.[1][12]
- **Reagent Incubation:** Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 2-4 hours.[6]
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]
- **Analysis:** Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in protein expression and acetylation status following Quisinostat treatment.

- **Cell Lysis:** Treat cells with Quisinostat for the desired time, then lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
- **SDS-PAGE:** Denature 20 μ g of protein from each sample and separate them by size on a polyacrylamide gel.[11]
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies against target proteins (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Quisinostat's antitumor activity in a mouse model.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor implantation.[1]
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. For orthotopic models, inject cells into the relevant organ (e.g., brain for glioblastoma).[16]
- Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
- Drug Administration: Administer Quisinostat via the desired route (e.g., intraperitoneally or orally) at the specified dose and schedule (e.g., 5 mg/kg, daily).[1][15] The drug can be formulated in a vehicle such as 10% hydroxy-propyl- β -cyclodextrin.[1]
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

Quisinostat dihydrochloride is a potent, second-generation pan-HDAC inhibitor with a well-characterized mechanism of action and demonstrated preclinical and clinical activity against a range of cancers. Its ability to induce cell cycle arrest and apoptosis, and its favorable pharmacokinetic profile, make it a promising agent for further investigation, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working to advance the therapeutic potential of Quisinostat in oncology.

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